(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a bromo-substituted phenyl group, a chlorophenyl group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one typically involves the condensation of 4-bromo-3-methylaniline with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-[(4-chloro-3-methylphenyl)amino]-1-(4-bromophenyl)prop-2-en-1-one
- (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and chloro substituents, along with the enone moiety, makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c1-11-10-14(6-7-15(11)17)19-9-8-16(20)12-2-4-13(18)5-3-12/h2-10,19H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHRPQGNJOCKV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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